Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate

Description

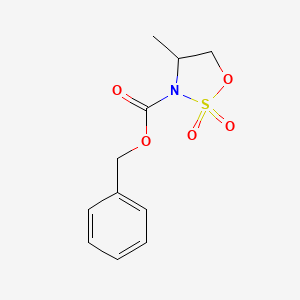

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate (CAS: 1007121-72-3) is a heterocyclic organic compound featuring a five-membered oxathiazolidine ring with two sulfonyl oxygen atoms (dioxo group) at the 2-position, a methyl substituent at the 4-position, and a benzyl ester moiety at the 3-carboxylate position. Its molecular formula is C₁₁H₁₃NO₅S, with a molecular weight of 271.29 g/mol . The compound is commonly utilized in synthetic organic chemistry as a chiral building block or intermediate for pharmaceuticals and agrochemicals due to its stereochemical rigidity and functional group versatility.

Properties

Molecular Formula |

C11H13NO5S |

|---|---|

Molecular Weight |

271.29 g/mol |

IUPAC Name |

benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

CKCJEQFMSMZKEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A representative preparation method is as follows:

Starting Materials : 2-thiazolidinethione or 4-methylthiazolidine derivatives serve as precursors.

Cyclization and Ring Formation : The thiazolidine ring is formed or modified to introduce the methyl substituent at the 4-position.

Oxidation to Dioxide : The thiazolidine sulfur is oxidized to the sulfonyl (dioxo) state. Common oxidants include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

Esterification : The carboxylic acid group at the 3-position is converted to the benzyl ester via reaction with benzyl alcohol under acidic or coupling reagent conditions (e.g., DCC or EDCI).

Purification : The product is purified by silica gel chromatography or recrystallization, often from dichloromethane/pentane mixtures to achieve high purity.

Reaction Conditions and Yields

Temperature : Reactions are typically performed at 0°C to room temperature to control reaction rates and avoid side reactions.

Solvents : Dichloromethane, tetrahydrofuran (THF), or acetonitrile are common solvents.

Reaction Times : Vary from 2 to 24 hours depending on step and scale.

Yields : Reported isolated yields range from 50% to 75%, depending on the oxidation and esterification efficiency.

Industrial and Laboratory Scale Synthesis

Laboratory Scale

At the laboratory scale, the synthesis is optimized for stereochemical control and purity. Typical steps include:

Use of chiral auxiliaries or catalysts to control stereochemistry at C4.

Use of Dess-Martin periodinane or similar mild oxidants for selective oxidation.

Purification by chiral HPLC or recrystallization to isolate enantiopure material.

Industrial Scale

Industrial production involves:

Large-scale reactors with precise temperature and pressure control.

Use of industrial-grade reagents and solvents.

Continuous monitoring of reaction progress by IR or LC-MS.

Implementation of flow chemistry techniques for reproducibility and safety.

Analytical and Purification Techniques

| Method | Purpose | Notes |

|---|---|---|

| Silica Gel Chromatography | Purification of crude product | Gradient elution with hexane/ethyl acetate |

| Recrystallization | Obtain high-purity crystalline product | Solvent pairs such as dichloromethane/pentane |

| Chiral HPLC | Enantiomeric purity assessment | Columns like Chiralpak IA/IB with hexane/isopropanol |

| X-ray Crystallography | Stereochemical configuration confirmation | SHELXL refinement, Flack parameter for absolute config |

| NMR with Chiral Shift Reagents | Enantiomeric excess quantification | Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] used |

| Circular Dichroism (CD) Spectroscopy | Enantiomeric excess and stereochemistry analysis | Correlates Cotton effects with enantiomeric excess |

Mechanistic Insights and Stability Considerations

The 2,2-dioxo substitution stabilizes the oxathiazolidine ring by resonance, reducing susceptibility to acid-catalyzed ring opening.

Computational studies (Density Functional Theory) suggest protonation at sulfonyl oxygens enhances ring rigidity.

Stability tests show resistance to degradation under mild acidic and basic conditions, with decomposition temperatures above 150°C observed in related sulfonamide derivatives.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 2-thiazolidinethione, base (e.g., triethylamine) | 0°C to RT | 2–6 hours | 60–70 | Control moisture to prevent side reactions |

| Oxidation | m-CPBA or H2O2 | 0°C to RT | 1–4 hours | 55–75 | Mild oxidants preferred |

| Esterification | Benzyl alcohol, DCC or EDCI | RT | 4–12 hours | 65–75 | Use dry solvents |

| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | — | Optimize solvent system |

Research Discoveries and Applications Related to Preparation

The compound serves as an intermediate in synthesizing pharmaceuticals targeting metabolic enzymes, with stereochemical purity critical for biological activity.

Its preparation methods have been optimized to improve yield and enantiomeric purity, enabling its use in agrochemical formulations and biochemical research.

Recent studies have utilized flow chemistry and organocatalysis to enhance the stereoselectivity and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate becomes evident when compared to analogs in the oxathiazolidine, oxazolidine, and benzothiazine families. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1007121-72-3 | C₁₁H₁₃NO₅S | 271.29 | 4-methyl, benzyl ester | Oxathiazolidine, dioxo, carboxylate |

| Benzyl 4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate | 1173202-61-3 | C₁₂H₁₅NO₅S | 285.31 | 4-ethyl instead of 4-methyl | Oxathiazolidine, dioxo, carboxylate |

| Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | Not provided | C₁₀H₉NO₅S | 255.25 | Benzothiazine ring, 4-hydroxy | Benzothiazine, dioxo, hydroxyl, carboxylate |

| (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 133464-37-6 | C₁₅H₁₇NO₄ | 275.30 | Oxazolidine ring, 4-formyl, 2,2-dimethyl | Oxazolidine, formyl, carboxylate |

Structural and Functional Insights

Oxathiazolidine vs. The sulfur atom may also influence intermolecular interactions, such as weaker hydrogen bonding but stronger van der Waals forces, compared to nitrogen/oxygen analogs .

Substituent Effects: Ethyl vs. Methyl: The ethyl-substituted analog (CAS: 1173202-61-3) exhibits increased lipophilicity (logP ~1.2 vs. ~0.8 for the methyl derivative), which could enhance membrane permeability in biological systems . Hydroxy vs.

Functional Group Diversity: The formyl group in the oxazolidine derivative (CAS: 133464-37-6) introduces aldehyde reactivity, making it suitable for further derivatization (e.g., Schiff base formation), unlike the non-reactive methyl group in the target compound . The benzothiazine scaffold () is associated with analgesic activity in preclinical studies, whereas oxathiazolidine derivatives are primarily explored as synthetic intermediates .

Q & A

Basic: What are the established synthetic methodologies for Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate, and what key parameters influence reaction efficiency?

Answer:

Synthesis typically involves multi-step reactions starting from oxathiazolidine precursors. Key steps include cyclization, esterification, and functionalization. Critical parameters include:

- Temperature : 60–80°C for cyclization to prevent side reactions.

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.

- Catalysts : Palladium or copper for coupling reactions (e.g., Suzuki-Miyaura).

- Alkylation : Using DMSO/K₂CO₃ with alkyl halides yields N-substituted derivatives efficiently .

| Step | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|

| 1 | Thiazolidine derivative, DMF, 70°C | Cyclization | 65–75 |

| 2 | Benzyl chloroformate, K₂CO₃, DCM | Esterification | 80–85 |

| 3 | Alkyl halide, DMSO/K₂CO₃, RT | Functionalization | 70–90 |

Basic: Which analytical techniques are prioritized for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 5.2 ppm for benzyl CH₂; δ 4.0–4.5 ppm for oxathiazolidine CH groups) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Stretches at 1700–1750 cm⁻¹ (C=O) and 1150–1250 cm⁻¹ (S=O) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₁NO₅S: 290.0423) .

- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and torsion angles. SHELXL refines structures, while Mercury visualizes packing motifs (e.g., π-π stacking or hydrogen bonds) .

- Hydrogen-Bond Analysis : Graph set theory identifies synthons (e.g., C=O⋯H–N) that stabilize crystal lattices .

| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |

|---|---|---|---|

| C=O⋯H–N | 2.85–3.10 | 150–170 | Stabilizes layered packing |

| π-π Stacking | 3.40–3.80 | – | Enhances thermal stability |

Advanced: What experimental approaches address contradictions in spectroscopic data during derivative characterization?

Answer:

- Variable-Temperature NMR : Detects dynamic processes (e.g., rotamers) by observing signal coalescence at higher temperatures .

- 2D NMR (COSY/HSQC) : Resolves overlapping signals in complex spectra .

- Recrystallization : Isolates pure phases from mixtures (e.g., using ethanol/water) .

- SC-XRD Validation : Confirms molecular geometry when NMR data is ambiguous .

Advanced: How do electronic effects of substituents modulate reactivity in nucleophilic reactions?

Answer:

- Electron-Donating Groups (e.g., methyl) : Increase electron density at carbonyl oxygen, enhancing nucleophilic attack.

- Sulfonyl Group (EWG) : Directs nucleophiles to the carboxylate position. Kinetic studies (e.g., stopped-flow spectroscopy) quantify rate constants for substituent effects .

| Substituent | Reactivity (k, s⁻¹) | Preferred Site |

|---|---|---|

| -OCH₃ | 1.2 × 10⁻³ | Carboxylate C=O |

| -NO₂ | 0.8 × 10⁻³ | Sulfonyl S=O |

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes polar byproducts .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals .

- Solvent Impact : Non-polar solvents (hexane) favor crystal growth; polar solvents (DMF) improve solubility during synthesis .

Advanced: Can computational modeling predict polymorphic forms or solvate formation?

Answer:

- Density Functional Theory (DFT) : Calculates lattice energies to rank polymorph stability .

- Mercury Void Analysis : Identifies solvent-accessible regions (e.g., 15–20% void volume) to guide solvate screening .

- Pair Distribution Function (PDF) : Analyzes X-ray powder data to detect amorphous vs. crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.